Puerarin

Description

This compound has been investigated for the treatment of Alcohol Abuse.

This compound has been reported in Bupleurum chinense, Pueraria calycina, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Propriétés

IUPAC Name |

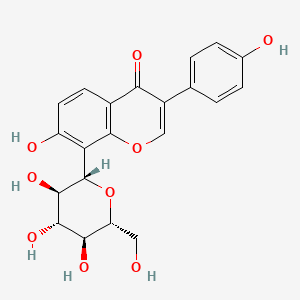

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2/t14-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEAFJYKMMKDOR-VPRICQMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958020 | |

| Record name | 7-Hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-99-0 | |

| Record name | Puerarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3681-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puerarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Puerarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 8-β-D-glucopyranosyl-7-hydroxy-3-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUERARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9W8997416 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Puerarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Puerarin's Mechanism of Action in Cardiovascular Disease: An In-depth Technical Guide

Abstract

Puerarin, a major isoflavone glycoside derived from the root of Pueraria lobata (Kudzu), has been a cornerstone of traditional Chinese medicine for treating cardiovascular ailments for centuries.[1] Modern pharmacological research has substantiated these therapeutic applications, revealing a complex and multifaceted mechanism of action.[2][3] This technical guide provides an in-depth analysis of the molecular pathways through which this compound exerts its protective effects against a range of cardiovascular diseases (CVDs), including atherosclerosis, myocardial infarction, cardiac hypertrophy, and hypertension.[4] The core mechanisms discussed herein encompass this compound's potent anti-inflammatory, antioxidative, anti-apoptotic, and vasodilatory properties. We will explore its influence on key signaling cascades such as NF-κB, Nrf2, PI3K/Akt, and eNOS, as well as its modulatory effects on cardiac ion channels. This document summarizes quantitative data from pivotal preclinical studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action

This compound's cardioprotective effects are not attributed to a single mechanism but rather to its ability to modulate a network of interconnected cellular processes.[2] The primary mechanisms include the suppression of inflammation and oxidative stress, inhibition of apoptosis, improvement of endothelial function, and regulation of ion homeostasis.

Anti-Inflammatory Effects

Chronic inflammation is a critical driver in the pathogenesis of CVDs like atherosclerosis and heart failure. This compound demonstrates significant anti-inflammatory activity, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.

In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit IKKβ activation, thereby preventing NF-κB nuclear translocation and reducing the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Effects of this compound on the Prevention and Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound on the Prevention and Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Puerarin: A Technical Guide for Researchers

Introduction: Puerarin, a major isoflavonoid derived from the root of the kudzu vine (Pueraria lobata), has been a staple in traditional Chinese medicine for centuries. In recent years, it has garnered significant attention from the scientific community for its diverse pharmacological effects. This technical guide provides an in-depth overview of the core biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant enzymes. These activities are crucial in mitigating oxidative stress, a key pathological factor in numerous diseases.

Quantitative Data: Antioxidant Activity of this compound

| Assay Type | Model System | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Chemical Assay | 93.26 µg/mL | [1] |

| ABTS Radical Scavenging | Chemical Assay | 99.33% inhibition | [2] |

| Superoxide Dismutase (SOD) Activity | Caenorhabditis elegans | Increased activity | [3] |

| Glutathione (GSH) Content | Caenorhabditis elegans | Increased content | [3] |

Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare a series of this compound dilutions in the same solvent.

-

Assay Procedure (Microplate Method):

-

Add 100 µL of various concentrations of this compound solutions to the wells of a 96-well microplate.

-

Add 100 µL of the DPPH working solution to all wells.

-

Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined from a plot of inhibition percentage against this compound concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+). Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Assay Procedure:

-

Add a small volume (e.g., 5 µL) of the this compound extract to a larger volume (e.g., 3.995 mL) of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging Effect = [((A_B - A_A) / A_B)] x 100 where A_B is the absorbance of the ABTS radical in the solvent and A_A is the absorbance of the ABTS radical with the sample extract.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity of this compound

| Assay Type | Model System | Effective Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | 40 µM | Inhibition of NO release | |

| TNF-α Production | LPS-induced RAW 264.7 cells | 40 µM | Inhibition of TNF-α release | |

| IL-6 Production | LPS-induced RAW 264.7 cells | 40 µM | Inhibition of IL-6 release | |

| iNOS Expression | LPS-induced RAW 264.7 cells | Dose-dependent | Inhibition | |

| COX-2 Expression | LPS-induced RAW 264.7 cells | Dose-dependent | Inhibition |

Experimental Protocol: LPS-induced Inflammation in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for a specified time (e.g., 30 minutes).

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 2.5 µg/mL) to the wells and incubate for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent assay.

-

Cytokines (TNF-α, IL-6): Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using specific ELISA kits.

-

-

Analysis: Compare the levels of inflammatory mediators in this compound-treated cells to those in LPS-stimulated cells without this compound treatment.

Signaling Pathway: this compound's Anti-inflammatory Mechanism

Neuroprotective Activity

This compound exhibits neuroprotective effects against various insults, including glutamate-induced excitotoxicity and oxidative stress, by inhibiting apoptosis and modulating neuronal signaling pathways.

Quantitative Data: Neuroprotective Activity of this compound

| Assay Type | Model System | This compound Concentration | Effect | Reference |

| Cell Viability | Glutamate-induced Y-79 cells | 50 µM | Increased to 78.65% of control | |

| Apoptosis | Glutamate-induced Y-79 cells | 50 µM | Reduced from 46.23% to 14.45% | |

| ROS Generation | Glutamate-induced Y-79 cells | 50 µM | Reduced to 129.35% of control | |

| Ca2+ Influx | Glutamate-induced Y-79 cells | 50 µM | Reduced to 186.56% of control | |

| Apoptosis | Rotenone-induced SH-SY5Y cells | 10-150 µM | Significant reduction |

Experimental Protocol: Glutamate-Induced Neurotoxicity in Y-79 Cells

-

Cell Culture and Differentiation: Culture Y-79 retinoblastoma cells and differentiate them into neuron-like cells.

-

Treatment: Pre-treat the differentiated cells with various concentrations of this compound (e.g., 2, 10, 50 µM) for 24 hours.

-

Induction of Neurotoxicity: Expose the cells to glutamate (e.g., 20 mM) for 24 hours to induce excitotoxicity.

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using the MTT assay.

-

Apoptosis: Quantify apoptosis using Annexin V-FITC/PI staining followed by flow cytometry.

-

Reactive Oxygen Species (ROS) Generation: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

-

Calcium Influx: Measure intracellular calcium levels using a fluorescent indicator like Fluo-3/AM.

-

-

Analysis: Compare the outcomes in this compound-treated cells with those exposed to glutamate alone.

Signaling Pathway: this compound's Neuroprotective Mechanism

Cardiovascular Protective Effects

This compound has demonstrated significant potential in protecting the cardiovascular system against injuries such as ischemia/reperfusion by inhibiting apoptosis and oxidative stress in cardiomyocytes.

Quantitative Data: Cardiovascular Protective Effects of this compound

| Assay Type | Model System | This compound Concentration | Effect | Reference |

| Cell Viability | Hypoxia/Reoxygenation in H9c2 cells | 10 µM | Significantly improved | |

| Apoptosis Rate | Acute Myocardial Infarction (rat model) | 120 mg/kg/day | Reduced from 72.70% to 19.77% | |

| Cardiomyocyte Apoptosis | Coronary Microembolization (rat model) | - | Reduced from 28.74% to 13.67% |

Experimental Protocol: Hypoxia/Reoxygenation Injury in H9c2 Cardiomyocytes

-

Cell Culture: Culture H9c2 rat cardiomyoblasts in a suitable medium.

-

Hypoxia: To induce hypoxia, replace the normal culture medium with a glucose-free, serum-free medium and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specific duration (e.g., 24 hours).

-

Reoxygenation: After the hypoxic period, replace the medium with normal culture medium and return the cells to a normoxic incubator (21% O2, 5% CO2) for a reoxygenation period (e.g., 24 hours).

-

This compound Treatment: this compound can be added before hypoxia, during hypoxia, or at the onset of reoxygenation, depending on the experimental design.

-

Assessment of Cardioprotection:

-

Cell Viability: Use the MTT assay to assess cell viability.

-

Apoptosis: Quantify apoptotic cells using TUNEL staining or Annexin V/PI flow cytometry.

-

Oxidative Stress: Measure markers of oxidative stress, such as ROS production.

-

Anticancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Quantitative Data: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 | Reference |

| U251 | Glioblastoma | 197.1 µM | |

| U87 | Glioblastoma | 190.7 µM | |

| SKOV-3 | Ovarian Cancer | 157.0 µg/mL | |

| Caov-4 | Ovarian Cancer | 119.3 µg/mL | |

| SH-SY5Y | Neuroblastoma | 174.4 µM |

Experimental Protocol: MTT Assay for Cancer Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Osteogenic Effects

This compound promotes the proliferation and differentiation of osteoblasts, suggesting its potential in the treatment of osteoporosis and promoting bone formation.

Quantitative Data: Osteogenic Effects of this compound

| Assay Type | Model System | This compound Concentration | Effect | Reference |

| Cell Proliferation | MC3T3-E1 cells | 20 µM | Significant promotion | |

| ALP Activity | MC3T3-E1 cells | 20 µM | Significant increase | |

| Mineralization | MC3T3-E1 cells | 10⁻⁶ mol/L | Enhanced mineralized matrix generation | |

| Bone Formation | Rat model | - | Higher rate of bone formation |

Experimental Protocol: Osteogenic Differentiation of MC3T3-E1 Cells

-

Cell Culture: Culture MC3T3-E1 pre-osteoblastic cells in α-MEM supplemented with 10% FBS.

-

Induction of Differentiation: To induce osteogenic differentiation, culture the cells in a differentiation medium containing ascorbic acid and β-glycerophosphate.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for different time points (e.g., 3, 7, 14 days).

-

Assessment of Osteogenesis:

-

Alkaline Phosphatase (ALP) Activity: Measure ALP activity, an early marker of osteoblast differentiation, using a colorimetric assay.

-

Mineralization: Assess the formation of mineralized nodules, a late marker of osteogenesis, by Alizarin Red S staining. Quantify the staining by extracting the dye and measuring its absorbance.

-

Workflow: Osteogenic Differentiation and Analysis

References

- 1. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]

- 2. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of sub-fractions of TE on release of TNF-α in RAW 264.7 cells induced by LPS. RAW264.7 cells were incubated with sub-fractions (200 μg·mL-1) and LPS (100 ng·mL-1), and the release of TNF-α were detected by using ELISA method. Data were represented as mean ± SD (n = 4). *P < 0.05, and ** P < 0.01 vs control [cjnmcpu.com]

- 4. benchchem.com [benchchem.com]

Puerarin: A Deep Dive into its Therapeutic Potential for Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetes mellitus is a global health crisis demanding novel therapeutic strategies. Puerarin, a major isoflavonoid derived from the root of Pueraria lobata, has emerged as a promising candidate for the management of diabetes and its complications.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on this compound as a potential anti-diabetic agent. We delve into its multifaceted mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The prevalence of diabetes mellitus is on a steep rise globally, necessitating the exploration of new and effective therapeutic agents.[2] Traditional medicine has long utilized botanical extracts for the management of diabetes, and modern scientific investigation is now validating the efficacy of many of these natural compounds. This compound, an isoflavone from Pueraria lobata, has demonstrated a range of pharmacological activities, including cardioprotective, neuroprotective, and anti-inflammatory effects.[1] Accumulating evidence now strongly suggests its potential in regulating glucose and lipid metabolism, protecting pancreatic β-cells, and mitigating insulin resistance. This guide aims to consolidate the existing scientific knowledge on this compound's anti-diabetic properties, with a focus on the underlying molecular mechanisms.

Quantitative Efficacy of this compound in Preclinical Models

Numerous in vivo and in vitro studies have demonstrated the anti-diabetic effects of this compound. The following tables summarize the key quantitative findings from this research.

Table 1: Effects of this compound on Glycemic Control and Insulin Sensitivity in Animal Models

| Animal Model | This compound Dosage | Duration | Key Findings | Reference |

| Streptozotocin (STZ)/Nicotinamide-induced Type 2 Diabetic Rats | 80, 120, 160 mg/kg (intraperitoneal) | 4 weeks | Dose-dependently reversed hyperglycemia. At 160 mg/kg, significantly improved metformin's activity. | |

| High-Fat Diet (HFD)-induced Diabetic Mice | 150 mg/kg (oral gavage) | 35 days | Reduced positive β-cells by 52.4%. | |

| db/db Diabetic Mice | 150 mg/kg (oral gavage) | 55 days | Normalized blood glucose, improved glucose tolerance, and increased β-cell mass. | |

| STZ-induced Diabetic Mice | Not specified | 2 weeks | Dose-dependently increased InsR mRNA expression in skeletal muscle. | |

| High-Fat High-Sucrose Diet/STZ-induced T2DM Rats | 100 mg/kg/day (oral) | Not specified | Reduced mRNA expression of PEPCK and G6Pase in the liver. | |

| STZ-induced Diabetic Rats | 300 mg/kg/day (p.o.) | 4 weeks | Activated PI3K/Akt signaling pathway in the liver. |

Table 2: Effects of this compound on Biochemical Parameters in Animal Models

| Animal Model | This compound Dosage | Duration | Key Findings | Reference |

| STZ/Nicotinamide-induced Diabetic Rats | 80, 120, 160 mg/kg (i.p.) | 4 weeks | Dose-dependently reduced elevated serum urea and creatinine. At 160 mg/kg, reduced ALT, AST, and ALP levels. | |

| Diabetic Rats | Not specified | 4 weeks | Significantly decreased fasting blood glucose (FBG), HbA1c, and triglycerides. | |

| HFD-fed Mice | Not specified | Not specified | Significantly decreased serum and hepatic triglyceride (TG) and total cholesterol (TC) levels. |

Table 3: Effects of this compound in In Vitro Models of Diabetes

| Cell Line | This compound Concentration | Treatment | Key Findings | Reference |

| HepG2 Cells | Not specified | Palmitic acid-induced insulin resistance | Increased glucose consumption. | |

| IR Muscle Cells | Not specified | Not specified | Reduced FFA content. | |

| High-Glucose-induced IR Cells | 30 µg/mL | Not specified | Increased glucose uptake by 17%. | |

| Palmitate-induced IR L6 Cells | Not specified | Not specified | Increased mRNA and protein levels of IRS-1. |

Core Mechanisms of Action and Signaling Pathways

This compound exerts its anti-diabetic effects through a multi-target approach, influencing several key signaling pathways involved in glucose and lipid metabolism, insulin signaling, and β-cell function.

Enhancement of Insulin Signaling

This compound improves insulin sensitivity by modulating the PI3K/Akt signaling pathway . In the liver, activation of this pathway by this compound leads to the phosphorylation of Foxo1, which in turn inhibits the expression of key gluconeogenic enzymes, glucose-6-phosphatase (G6pase) and phosphoenolpyruvate carboxykinase (PEPCK). This ultimately suppresses hepatic gluconeogenesis. In skeletal muscle, this compound enhances insulin receptor signaling through insulin receptor substrate-1 (IRS-1), which coordinates the PI3K-dependent activation of Akt.

Figure 1: this compound's potentiation of the PI3K/Akt signaling pathway.

Protection and Regeneration of Pancreatic β-Cells

This compound has been shown to protect pancreatic β-cells from apoptosis and promote their survival and regeneration. One of the key mechanisms is through the upregulation of the Glucagon-like peptide-1 receptor (GLP-1R) . Activation of GLP-1R signaling promotes β-cell proliferation and inhibits apoptosis. This compound also reduces oxidative stress in β-cells by decreasing the generation of reactive oxygen species (ROS) and upregulating antioxidant enzymes.

Figure 2: this compound's protective effects on pancreatic β-cells.

Regulation of Glucose Transport

This compound enhances glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, by promoting the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane. This effect is mediated, in part, by the activation of the PI3K/Akt pathway and potentially through the activation of PPAR receptors.

Anti-inflammatory Effects

Chronic low-grade inflammation is a key feature of type 2 diabetes. This compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway . It has been shown to attenuate the phosphorylation of IKKβ and NF-κBp65, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-diabetic effects, this section outlines the methodologies from key studies.

In Vivo Model: STZ/Nicotinamide-Induced Type 2 Diabetic Rats

-

Animal Model: Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered, typically preceded by an injection of nicotinamide to protect against complete β-cell destruction, thus mimicking type 2 diabetes. Blood glucose levels are monitored, and rats with fasting blood glucose above a predetermined threshold (e.g., >150 mg/dL) are considered diabetic.

-

Treatment Groups:

-

Normal Control

-

Diabetic Control (vehicle)

-

This compound (e.g., 80, 120, 160 mg/kg, intraperitoneally)

-

Positive Control (e.g., Metformin 100 mg/kg, intraperitoneally)

-

Combination therapy (e.g., this compound 160 mg/kg + Metformin 100 mg/kg)

-

-

Duration: 4 weeks.

-

Outcome Measures: Fasting blood glucose, serum insulin, lipid profile (triglycerides, total cholesterol), liver function tests (ALT, AST, ALP), and kidney function tests (urea, creatinine).

In Vitro Model: Insulin Resistance in HepG2 Cells

-

Cell Line: Human hepatoma (HepG2) cells.

-

Induction of Insulin Resistance: Cells are incubated with a high concentration of palmitic acid for a specified period (e.g., 24 hours) to induce insulin resistance.

-

Treatment: Insulin-resistant HepG2 cells are treated with various concentrations of this compound for a defined duration.

-

Outcome Measures:

-

Glucose Consumption: The glucose concentration in the culture medium is measured before and after treatment to determine glucose uptake by the cells.

-

Western Blot Analysis: Protein expression levels of key components of the PI3K/Akt signaling pathway (e.g., PI3K, Akt, pAkt, pFOXO1, FOXO1, PEPCK, G6Pase) are quantified.

-

RT-PCR: mRNA levels of PEPCK and G6Pase are measured to assess gene expression.

-

References

Investigating the Anti-inflammatory Properties of Puerarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puerarin, a major isoflavonoid derived from the root of the medicinal herb Pueraria lobata (Kudzu), has a long history of use in traditional Chinese medicine. Modern pharmacological studies have increasingly focused on its diverse biological activities, with a significant emphasis on its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms underlying this compound's anti-inflammatory effects, detailed experimental protocols for its investigation, and a summary of quantitative data from relevant studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

This compound has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Furthermore, it has been demonstrated to inhibit the activation of the NLRP3 inflammasome and promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. Its antioxidant properties also contribute to its overall anti-inflammatory capacity by reducing oxidative stress, a known trigger of inflammatory responses.

Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory effects are multi-faceted, targeting key molecular pathways involved in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit this pathway at multiple levels.[1][2][3][4][5]

-

Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound has been observed to prevent the phosphorylation and degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.

-

Reduced Nuclear Translocation of p65: By stabilizing IκBα, this compound effectively reduces the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been found to suppress the activation of key MAPK members.

-

Inhibition of p38, ERK, and JNK Phosphorylation: this compound treatment has been shown to decrease the phosphorylation of p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). These kinases, when activated, can lead to the production of pro-inflammatory mediators. By inhibiting their phosphorylation, this compound dampens the inflammatory response.

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for cytokine signaling. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. This compound has been shown to interfere with this pathway's activation.

-

Decreased Phosphorylation of JAK and STAT: this compound treatment leads to a reduction in the phosphorylation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). This inhibition prevents the translocation of STAT proteins to the nucleus, thereby downregulating the expression of inflammatory genes.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to suppress the activation of the NLRP3 inflammasome.

-

Reduced Expression of NLRP3 Components: this compound can decrease the expression of key components of the NLRP3 inflammasome, such as NLRP3 itself, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

-

Inhibition of Caspase-1 Activation: By preventing the assembly of the inflammasome, this compound inhibits the autocatalytic cleavage and activation of caspase-1, a critical step for the processing of pro-IL-1β and pro-IL-18 into their mature, active forms.

Promotion of M2 Macrophage Polarization

Macrophages can be broadly classified into two phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. This compound has been shown to promote the polarization of macrophages towards the M2 phenotype.

-

Upregulation of M2 Markers: this compound treatment increases the expression of M2 surface markers, such as CD206.

-

Downregulation of M1 Markers: Concurrently, this compound decreases the expression of M1 surface markers, like CD86.

-

Altered Cytokine Profile: This shift in polarization is accompanied by a change in the cytokine secretion profile, with an increase in the anti-inflammatory cytokine IL-10 and a decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory parameters as reported in the literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in vitro

| Cell Line | Treatment | This compound Conc. | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction | Reference |

| RAW264.7 | LPS | 40 µM | Significant | Significant | Significant | |

| HUVECs | TNF-α | 10-100 µM | - | - | Not specified | |

| VSMCs | ox-LDL | 20-80 µM | Significant (mRNA) | Significant (mRNA) | - |

Table 2: Effect of this compound on Anti-inflammatory Cytokine Production in vitro

| Cell Line | Treatment | This compound Conc. | IL-10 Increase | Reference |

| RAW264.7 | LPS | 20 µM | Significant |

Table 3: Effect of this compound on Inflammatory Markers in Animal Models

| Animal Model | This compound Dose | Paw Edema Reduction | MPO Activity Reduction | Pro-inflammatory Cytokine Reduction | Reference |

| Carrageenan-induced paw edema (rat) | 50-100 mg/kg | Significant | Significant | TNF-α, IL-1β, IL-6 | |

| DSS-induced colitis (mouse) | 50-100 mg/kg | - | Significant | TNF-α, IL-1β, IL-6 | |

| HFD-induced obesity (mouse) | 50 mg/kg | - | - | TNF-α, IL-6 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.

In Vivo Model: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory effects of compounds.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Carrageenan (lambda, Type IV)

-

Saline (0.9% NaCl)

-

Plethysmometer

-

Calipers

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping: Divide the animals into three groups: Control, Carrageenan, and this compound + Carrageenan.

-

Drug Administration: Administer this compound (e.g., 50 or 100 mg/kg, intraperitoneally or orally) to the treatment group. Administer the vehicle (e.g., saline) to the control and carrageenan groups.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of the carrageenan and this compound-treated groups. Inject the same volume of saline into the control group.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness using a caliper immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema by this compound compared to the carrageenan group.

-

Biochemical and Histological Analysis: At the end of the experiment, euthanize the animals and collect paw tissue for myeloperoxidase (MPO) assay (to assess neutrophil infiltration) and histological examination. Blood samples can be collected to measure serum cytokine levels.

In Vitro Model: LPS-Stimulated RAW264.7 Macrophages

This cell-based assay is fundamental for studying the molecular mechanisms of anti-inflammatory agents.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents and antibodies for Western blotting

Procedure:

-

Cell Culture: Maintain RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA analysis) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine production).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

-

Cell Lysates: Wash the cells with ice-cold PBS and lyse them with appropriate buffers for Western blot or RT-qPCR analysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

Procedure:

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add standards and samples (cell culture supernatants or serum) to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add the substrate for the enzyme and measure the resulting color change using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blotting

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, NLRP3, Caspase-1, ASC, p-JAK2, JAK2, p-STAT3, STAT3) overnight at 4°C. Recommended antibody dilutions typically range from 1:1000 to 1:2000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Flow Cytometry for Macrophage Polarization

Procedure:

-

Cell Preparation: After treatment, detach the RAW264.7 cells using a non-enzymatic cell dissociation solution.

-

Staining:

-

Wash the cells with FACS buffer (PBS containing 1% BSA).

-

Incubate the cells with fluorescently-conjugated antibodies against surface markers for M1 (e.g., PE-conjugated anti-CD86) and M2 (e.g., APC-conjugated anti-CD206) macrophages for 30 minutes on ice in the dark.

-

Include isotype controls to account for non-specific binding.

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Gating Strategy:

-

Gate on the main cell population based on forward and side scatter to exclude debris.

-

Gate on single cells to exclude doublets.

-

Analyze the expression of CD86 and CD206 on the single-cell population to determine the percentage of M1 and M2 macrophages.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties through its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and JAK/STAT, as well as inhibit the NLRP3 inflammasome and promote M2 macrophage polarization. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound in the context of inflammatory diseases. The detailed methodologies aim to facilitate the design and execution of robust and reproducible studies in this promising area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses hypoxia-induced vascular endothelial growth factor upregulation in human retinal pigmented epithelial cells by blocking JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits C-reactive protein expression via suppression of nuclear factor kappaB activation in lipopolysaccharide-induced peripheral blood mononuclear cells of patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Exerts an Antiinflammatory Effect by Inhibiting NF-kB and MAPK Activation in Staphylococcus aureus-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Natural Provenance of Puerarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puerarin, a prominent isoflavone C-glucoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and natural sources of this bioactive compound. It is designed to serve as a comprehensive resource, offering detailed information on its historical isolation, botanical origins, and the distribution of this compound within its primary plant sources. Furthermore, this guide outlines detailed experimental protocols for the extraction and quantification of this compound, crucial for research and development endeavors.

Discovery of this compound

The journey of this compound from a component of traditional medicine to a scientifically recognized bioactive molecule is a testament to the synergy between ethnobotany and modern science. The root of the kudzu plant (Pueraria lobata), known as "Gegen" in traditional Chinese medicine, has been utilized for centuries to treat a variety of ailments. Scientific investigation into the active constituents of this traditional remedy led to the first isolation of this compound in the late 1950s[1][2][3]. This pivotal discovery opened the door for extensive pharmacological research into its potential therapeutic applications, which continue to be explored today.

Natural Sources of this compound

This compound is primarily found in plants belonging to the genus Pueraria, within the legume family (Fabaceae). These climbing vines are native to East Asia and are now found in various parts of the world. The concentration of this compound can vary significantly between different species and even among different parts of the same plant.

Primary Botanical Sources

The most well-documented and significant natural sources of this compound include:

-

Pueraria lobata (Kudzu): This is the most renowned source of this compound, with its tuberous root containing the highest concentrations of the compound.[1][4] It is widely used in traditional medicine and is the primary source for commercial this compound extraction.

-

Pueraria thomsonii (Thomson's Kudzu): This species is another significant source of this compound. While it is also used in traditional medicine, some studies suggest that the isoflavone profile and content can differ from that of P. lobata.

-

Pueraria tuberosa (Indian Kudzu): Found predominantly in the Indian subcontinent, this species also contains this compound and is utilized in Ayurvedic medicine.

It is noteworthy that not all species of Pueraria are sources of this compound. For instance, Pueraria phaseoloides is not known to produce this particular isoflavone.

Distribution of this compound within the Plant

The concentration of this compound is not uniform throughout the plant. The roots are the primary storage organs for this isoflavone.

Quantitative Analysis of this compound Content

The amount of this compound in its natural sources can be influenced by factors such as the specific plant variety, geographical location, and age of the plant. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |

| Pueraria lobata | Root (Whole) | 5.21 - 32.2 | |

| Pueraria lobata | Root (Outer Bark) | 15.81 | |

| Pueraria lobata | Root (Kudzu Root - inner part) | 2.46 | |

| Pueraria lobata | Root Extract | 68.2 - 128 | |

| Pueraria lobata | Stem | ~1.0 (estimated from relative data) | |

| Pueraria lobata | Leaf | Lower than stem and root | |

| Pueraria thomsonii | Root | 2.3% (23 mg/g) | |

| Pueraria thomsonii | Stem | Higher than leaves | |

| Pueraria thomsonii | Leaf | Lower than stems | |

| Pueraria tuberosa | Tuber Extract | 9.28% (92.8 mg/g) | |

| Pueraria tuberosa | Root Powder | 2.45% (24.5 mg/g) |

Experimental Protocols

Accurate extraction and quantification of this compound are essential for research and quality control. The following sections provide detailed methodologies for these processes.

Extraction of this compound from Pueraria Root

This protocol describes a standard solvent extraction method for obtaining a this compound-rich extract from dried Pueraria root powder.

Materials and Equipment:

-

Dried and powdered Pueraria root

-

Methanol or Ethanol (analytical grade)

-

Water (deionized or distilled)

-

Shaker or magnetic stirrer

-

Centrifuge

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 50 g of dried kudzu root powder.

-

Solvent Preparation: Prepare a 9:1 water/methanol solvent mixture.

-

Extraction:

-

Add the kudzu root powder to 250 mL of the solvent mixture in a suitable flask.

-

Shake the mixture for one hour.

-

Allow the mixture to stand overnight at room temperature.

-

Shake for an additional hour the following day.

-

-

Separation:

-

Centrifuge the extract at 3000 RPM for 20 minutes to pellet the solid material.

-

Filter the supernatant through Whatman #1 filter paper to remove any remaining particulate matter.

-

-

Concentration:

-

The filtered extract can be used directly for analysis or concentrated to obtain a crude this compound extract.

-

For concentration, use a rotary evaporator to remove the solvent under reduced pressure.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the precise quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

-

Column: A C18 reversed-phase column (e.g., SunFire C18, 5 µm, 4.6 x 100 mm).

-

Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of pure this compound standard.

-

Dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 200-1000 µg/mL).

-

-

Sample Preparation:

-

Take a known volume of the this compound extract obtained from the extraction protocol.

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

-

Inject the prepared sample extract and record the peak area for this compound.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and high-throughput alternative for the quantification of this compound.

Instrumentation and Conditions:

-

HPTLC Plates: Pre-coated silica gel 60 F254 plates.

-

Sample Applicator: An automated TLC sampler.

-

Developing Chamber: A twin-trough glass chamber.

-

Mobile Phase: Ethyl acetate:methanol:distilled water (80:10:10, v/v/v).

-

Densitometer: A TLC scanner for quantification.

-

Detection Wavelength: 257 nm.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).

-

Prepare working standard solutions with concentrations ranging from 20 to 80 µg/mL.

-

-

Sample Preparation:

-

Dissolve a known amount of the dried plant extract in methanol to a final concentration suitable for analysis (e.g., 2 mg/mL).

-

Vortex and let it stand overnight, then filter.

-

-

Chromatography:

-

Apply the standard solutions and the sample solution as bands onto the HPTLC plate using the automated sampler.

-

Develop the plate in the developing chamber with the mobile phase.

-

Dry the plate after development.

-

-

Quantification:

-

Scan the dried plate at 257 nm using the densitometer.

-

Create a calibration curve by plotting the peak areas of the standards against their concentrations.

-

Calculate the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion

This technical guide has provided a comprehensive overview of the discovery and natural sources of this compound. From its roots in traditional Chinese medicine to its isolation in the mid-20th century, this compound has emerged as a molecule of significant scientific interest. The primary botanical sources have been identified as various species of the Pueraria genus, with the highest concentrations typically found in the roots. The detailed experimental protocols for extraction and quantification using HPLC and HPTLC provide a solid foundation for researchers and drug development professionals to accurately and reliably work with this promising isoflavone. Further research into the nuanced variations of this compound content and the optimization of extraction techniques will continue to be vital for unlocking its full therapeutic potential.

References

- 1. This compound: a review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and drug delivery systems for this compound, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound on the Prevention and Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Landscape of Puerarin: A Technical Guide

An In-depth Exploration of the Therapeutic Potential of a Bioactive Isoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puerarin, a major isoflavonoid derived from the root of Pueraria lobata (Kudzu), has a long history of use in traditional Chinese medicine. Modern pharmacological research has increasingly substantiated its therapeutic potential across a wide spectrum of diseases, including cardiovascular conditions, metabolic disorders, neurodegenerative diseases, and inflammatory ailments. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, critical signaling pathways modulated by this compound are visually represented to elucidate its complex interactions within cellular systems.

Introduction

This compound (C₂₁H₂₀O₉) is an isoflavone C-glucoside that has garnered significant attention for its diverse pharmacological activities.[1][2] Its beneficial effects are largely attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4] This document aims to serve as a technical resource for researchers and drug development professionals by summarizing the quantitative pharmacological data, detailing relevant experimental methodologies, and illustrating the key signaling pathways through which this compound exerts its therapeutic effects.

Quantitative Pharmacological Data

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings across various therapeutic areas.

Table 1: Pharmacokinetic Parameters of this compound

| Species | Dosage and Route | Cmax | Tmax | t1/2 (half-life) | Absolute Bioavailability | Reference |

| Human | Single oral dose of Kudzu extract | - | 2 hours | ~4.3 hours | - | [5] |

| Cynomolgus Monkey | 10 mg/kg, oral | - | - | - | ~1% | |

| Cynomolgus Monkey | 1 mg/kg, IV | - | - | - | - | |

| Rat | 20, 40, 80 mg/kg, intraperitoneal | Dose-dependent increase | - | - | - | |

| Rat (Myocardial Ischemia) | - | Higher plasma concentration and slower elimination rate compared to normal rats | - | - | - |

Note: '-' indicates data not specified in the cited source.

Table 2: Effects on Metabolic Disorders (High-Fat Diet-Induced Obesity in Mice)

| Parameter | This compound Dosage | Duration | Result | Reference |

| Body Weight Gain | 50 mg/kg/day, oral | 14 weeks | 17% reduction compared to HFD group | |

| Glucose Tolerance | 50 mg/kg/day, oral | 14 weeks | 6.2% improvement | |

| Insulin Resistance | 50 mg/kg/day, oral | 14 weeks | 11% decrease | |

| Body Weight Gain | 0.4% and 0.8% of diet | 12 weeks | Significantly decreased compared to HFD | |

| Intraperitoneal Adipose Tissue (IPAT) Weight | 0.4% and 0.8% of diet | 12 weeks | Remarkably reduced compared to HFD | |

| Plasma Insulin Levels | 100 mg/kg | 7 weeks | Significantly decreased compared to HFD group | |

| Glucose Disposal Rate | 100 mg/kg | 7 weeks | Significantly higher at 30, 60, and 120 min |

Table 3: Anti-Inflammatory and Antioxidant Effects

| Model | This compound Dosage | Measured Biomarkers | Result | Reference |

| High-Fat Diet-Fed Mice | 50 mg/kg/day, oral | IL-6, TNF-α, IL-1β, IL-17A, IFN-γ (pro-inflammatory) | Lowered concentrations | |

| High-Fat Diet-Fed Mice | 50 mg/kg/day, oral | IL-10 (anti-inflammatory) | Increased levels | |

| UVA-irradiated Human Fibroblasts | - | KEAP1 mRNA | Reduced from 1.743 to 1.302 | |

| UVA-irradiated Human Fibroblasts | - | Nrf2 mRNA | Increased from 0.353 to 0.448 | |

| Ovarian Cancer Cells (SKOV3, NuTu-19) | 40-160 µg/mL | Cell Viability | Dose-dependent decrease | |

| Ovarian Cancer Xenograft Mice | - | Serum IL-6, TNF-α, CA125 | Significantly inhibited |

Table 4: Neuroprotective Effects

| Model | This compound Dosage | Effect | Reference |

| Ovariectomized Rats | 7 mg/kg for 120 days | Ameliorated cognitive impairment | |

| MCAO-induced Brain Infarction in Rats | 25 and 50 mg/kg, intraperitoneally | Dose-dependently attenuated focal cerebral ischemia | |

| Glutamate-induced Cytotoxicity in Y-79 cells | 2, 10, 50 µM | Significantly attenuated cell viability loss, ROS generation, and calcium overload |

Table 5: Cardioprotective Effects (Chronic Heart Failure Patients)

| Parameter | Intervention | Result | Reference |

| Left Ventricular Ejection Fraction | This compound injection + conventional medication | Mean Difference = 6.22 (95% CI [3.11, 9.33]) | |

| Cardiac Output | This compound injection + conventional medication | Mean Difference = 0.45 (95% CI [0.35, 0.55]) | |

| Stroke Volume | This compound injection + conventional medication | Mean Difference = 3.29 (95% CI [2.02, 4.57]) | |

| Total Effectiveness Rate | This compound injection + conventional medication | Relative Risk = 1.26 (95% CI [1.21, 1.31]) |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the pivotal role of this compound in these pathways.

PI3K/Akt Signaling Pathway

This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism. This activation is central to its neuroprotective, anti-apoptotic, and glucose-regulating effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.

Nrf2 Signaling Pathway

This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of antioxidant enzymes, which protect cells from oxidative damage.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, contributing to its anti-inflammatory and anti-cancer effects by inhibiting the phosphorylation of key kinases like p38 and JNK.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in this guide.

High-Fat Diet (HFD)-Induced Obesity Mouse Model

Objective: To investigate the in vivo effects of this compound on metabolic parameters in a diet-induced obesity model.

Materials:

-

Male C57BL/6 mice (4-6 weeks old)

-

Normal chow diet (e.g., 10% kcal from fat)

-

High-fat diet (e.g., 60% kcal from fat)

-

This compound (purity >98%)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Oral gavage needles

-

Metabolic cages

-

Blood glucose meter and strips

-

Insulin ELISA kit

Protocol:

-

Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to water and normal chow for at least one week.

-

Group Allocation: Randomly divide mice into groups (n=8-10 per group):

-

Control Group: Normal chow diet + vehicle.

-

HFD Group: High-fat diet + vehicle.

-

This compound Group: High-fat diet + this compound (e.g., 50-150 mg/kg body weight).

-

-

Induction of Obesity: Feed the respective diets for a period of 8-14 weeks. Monitor body weight and food intake weekly.

-

This compound Administration: Administer this compound or vehicle daily via oral gavage for the specified duration.

-

Metabolic Assessments:

-

Glucose Tolerance Test (GTT): At the end of the treatment period, fast mice overnight (12-16 hours). Administer a glucose solution (2 g/kg) intraperitoneally or orally. Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): Following a recovery period, fast mice for 4-6 hours. Inject human insulin (0.75-1 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

-

-

Sample Collection and Analysis: At the end of the study, euthanize mice and collect blood and tissues (liver, adipose tissue).

-

Measure serum levels of insulin, triglycerides, and cholesterol using appropriate kits.

-

Perform histological analysis (e.g., H&E staining) of liver and adipose tissue to assess steatosis and adipocyte size.

-

Analyze gene and protein expression of relevant metabolic and inflammatory markers in tissues using qRT-PCR and Western blotting.

-

In Vitro Neuroprotection Assay against Glutamate-Induced Cytotoxicity

Objective: To evaluate the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line.

Materials:

-

Differentiated Y-79 human retinoblastoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Glutamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

-

Reactive Oxygen Species (ROS) detection kit (e.g., DCFH-DA)

-

Calcium imaging dye (e.g., Fura-2 AM)

-

Apoptosis detection kit (e.g., Annexin V-FITC/PI)

-

Fluorescence microscope and plate reader

Protocol:

-

Cell Culture and Differentiation: Culture Y-79 cells under standard conditions. Induce differentiation as required for the specific experimental goals.

-

This compound Pre-treatment: Seed cells in appropriate plates. Pre-treat cells with varying concentrations of this compound (e.g., 2, 10, 50 µM) for a specified time (e.g., 24 hours).

-

Glutamate-Induced Cytotoxicity: Induce cytotoxicity by exposing the cells to a high concentration of glutamate (e.g., 20 mM) for a defined period (e.g., 24 hours). Include a control group without glutamate and a group with glutamate but no this compound pre-treatment.

-

Cell Viability Assay: After treatment, assess cell viability using the MTT assay. Measure the absorbance at the appropriate wavelength.

-

Measurement of ROS: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels. Analyze the fluorescence intensity using a fluorescence plate reader or microscope.

-

Calcium Influx Measurement: Load cells with a calcium-sensitive dye. Measure changes in intracellular calcium concentration following glutamate exposure using a fluorescence imaging system.

-

Apoptosis Assay: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze the percentage of apoptotic cells using flow cytometry.

-

Western Blot Analysis: Analyze the expression of key proteins in apoptotic and signaling pathways (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-ERK) to elucidate the underlying mechanisms.

Conclusion and Future Directions

This compound stands out as a promising natural compound with a wide array of pharmacological effects, substantiated by a growing body of scientific evidence. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, apoptosis, and metabolism underscores its therapeutic potential for a variety of complex diseases. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this compound.

Future research should focus on well-designed, large-scale clinical trials to unequivocally establish the efficacy and safety of this compound in human populations. Furthermore, the development of novel drug delivery systems to enhance its bioavailability is a critical area for investigation. A deeper understanding of its molecular targets and the intricate interplay between its various mechanisms of action will be pivotal in translating this ancient remedy into a modern therapeutic agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Protective effects and mechanism of this compound targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetic profile of the isoflavone this compound after acute and repeated administration of a novel kudzu extract to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Puerarin's Modulation of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puerarin, an isoflavone glycoside derived from the root of Pueraria lobata, has demonstrated significant anti-inflammatory properties across a multitude of preclinical studies. A primary mechanism underlying these effects is its targeted modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document provides an in-depth technical overview of the molecular interactions between this compound and the NF-κB pathway, supported by quantitative data from various experimental models, detailed protocols for key analytical methods, and visualizations of the core signaling cascade and experimental workflows.

Introduction to this compound and the NF-κB Pathway

This compound (C₂₁H₂₀O₉) is the most abundant secondary metabolite in the kudzu root, a plant used for centuries in traditional Chinese medicine. Its therapeutic potential is attributed to a wide range of biological activities, including antioxidant, cardioprotective, neuroprotective, and notably, anti-inflammatory effects.

The NF-κB pathway is a cornerstone of the cellular inflammatory response. In its inactive state, the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, is sequestered in the cytoplasm by an inhibitory protein called IκBα (Inhibitor of kappa B). Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, leading to the translocation of the active p65/p50 dimer into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Molecular Mechanism of this compound's Interaction with the NF-κB Pathway

Scientific evidence consistently demonstrates that this compound exerts its anti-inflammatory effects by intervening at a critical juncture in the NF-κB signaling cascade. The primary point of interaction is the inhibition of IκBα phosphorylation and subsequent degradation[1][2]. By preventing the phosphorylation of IκBα, this compound ensures that the inhibitor protein remains bound to the NF-κB p65/p50 heterodimer, effectively trapping it in the cytoplasm.

This action directly prevents the nuclear translocation of the transcriptionally active p65 subunit, a key event in the activation of the pathway[1][3]. Some studies also suggest that this compound can inhibit the activity of the upstream kinase, IKKβ, which is responsible for phosphorylating IκBα[4]. The consequence of this upstream inhibition is a significant reduction in the transcription of NF-κB target genes.

The following diagram illustrates the canonical NF-κB pathway and highlights the inhibitory action of this compound.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory markers have been quantified in numerous studies. The tables below summarize these findings across different experimental models.

Table 1: Effect of this compound on NF-κB Pathway Proteins

| Cell Line / Model | Stimulus | This compound Conc. (µM) | Target Protein | Method | Result | Reference |

| RAW264.7 Macrophages | LPS | 25, 50, 100 | p-IκBα | Western Blot | Dose-dependent decrease in phosphorylation | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 10, 50, 100 | p-IκBα | Western Blot | Dose-dependent decrease in phosphorylation | |

| Human Small Airway Epithelial Cells (HSAECs) | Cigarette Smoke Extract (CSE) | 20, 40 | p65 (Nuclear) | Immunofluorescence | Significant reduction in nuclear translocation | |

| Breast Cancer Cells (MCF-7, MDA-MB-231) | LPS | 25, 50, 100 | p-p65, p-IκBα | Western Blot | Significant inhibition of phosphorylation | |

| Rabbit Model of Atherosclerosis | High-Lipid Diet | N/A (in vivo) | p-IκBα, p65 (Nuclear) | Western Blot | Reduced phosphorylation and nuclear translocation |

Table 2: Effect of this compound on NF-κB Target Gene Expression

| Cell Line / Model | Stimulus | This compound Conc. (µM) | Target Gene/Protein | Method | Result | Reference |

| RAW264.7 Macrophages | LPS | 25, 50, 100 | iNOS, COX-2 | Western Blot, RT-PCR | Dose-dependent decrease in protein & mRNA | |

| HUVECs | TNF-α | 10, 50, 100 | ICAM-1, VCAM-1, E-selectin | Western Blot, RT-PCR | Dose-dependent decrease in protein & mRNA | |

| S. aureus-induced Mastitis (Mouse Model) | S. aureus | N/A (in vivo) | TNF-α, IL-1β, IL-6 | ELISA, RT-PCR | Significant suppression of cytokine production | |

| hVSMC | ox-LDL | 50, 100, 200 | IL-6, IL-8 | ELISA | Dose-dependent decrease in cytokine secretion | |

| Breast Cancer Cells (MCF-7, MDA-MB-231) | LPS | 25, 50, 100 | TNF-α, IL-6 | ELISA | Significant reduction in cytokine secretion |

Detailed Experimental Protocols

The following protocols describe standard methods used to investigate the effects of this compound on the NF-κB signaling pathway.

Western Blot for Phosphorylated IκBα (p-IκBα) and p65 (p-p65)

This method quantifies the levels of specific proteins in a sample. It is used to measure the phosphorylation status of IκBα and p65, which is indicative of NF-κB pathway activation.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) at a density of 1x10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight. Pre-treat cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for a specified time (e.g., 30 minutes).

-

Protein Extraction: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, or a loading control (e.g., β-actin, GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-